molecular formula C15H17FO3 B1367261 Ethyl 1-(4-fluorophenyl)-4-oxocyclohexanecarboxylate CAS No. 80912-59-0

Ethyl 1-(4-fluorophenyl)-4-oxocyclohexanecarboxylate

Cat. No.: B1367261
CAS No.: 80912-59-0
M. Wt: 264.29 g/mol
InChI Key: BPSJDYPVWCKJBM-UHFFFAOYSA-N
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Description

Ethyl 1-(4-fluorophenyl)-4-oxocyclohexanecarboxylate (CAS 80912-59-0) is a chemical compound offered for research and development purposes. It is supplied as a material that requires cold-chain transportation and should be stored sealed in a dry environment at 2-8°C . This product is strictly for research use and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the product's safety data sheet and relevant scientific literature for detailed handling, safety, and application information prior to use.

Properties

IUPAC Name

ethyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FO3/c1-2-19-14(18)15(9-7-13(17)8-10-15)11-3-5-12(16)6-4-11/h3-6H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSJDYPVWCKJBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC(=O)CC1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20511047
Record name Ethyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20511047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80912-59-0
Record name Ethyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20511047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(4-fluorophenyl)-4-oxocyclohexanecarboxylate typically involves the reaction of 4-fluorophenylacetic acid with cyclohexanone in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including esterification and cyclization, to yield the desired product. Common reagents used in this synthesis include ethyl chloroformate and a base such as triethylamine.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-(4-fluorophenyl)-4-oxocyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenation or nitration can be achieved using reagents like bromine or nitric acid.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of new functional groups on the aromatic ring.

Scientific Research Applications

Dopamine Agonists

Ethyl 1-(4-fluorophenyl)-4-oxocyclohexanecarboxylate is utilized in the synthesis of dopamine agonists. These compounds are essential in treating neurological disorders such as Parkinson's disease and schizophrenia. The ability to modify the cyclohexanone structure allows for the development of derivatives with enhanced biological activity and selectivity towards dopamine receptors .

Anticancer Agents

Research indicates that derivatives of this compound exhibit significant antitumor activity. For instance, studies have shown that related compounds can induce apoptosis in various cancer cell lines through mechanisms involving caspase activation and modulation of cell cycle regulators . The compound's structure facilitates interactions with cellular targets, making it a candidate for further development as an anticancer agent.

Synthesis of Tetracyclic Diterpenes

The compound serves as a precursor in synthesizing tetracyclic diterpenes, which are important in pharmaceuticals due to their diverse biological activities, including anti-inflammatory and anticancer properties. This application highlights the compound's versatility in synthetic organic chemistry .

Catalyst Studies

This compound is also employed in studying cyclohexanone monooxygenase and its mutants as catalysts. These studies are crucial for understanding enzyme mechanisms and developing biocatalysts for industrial applications .

Research has demonstrated several biological activities associated with this compound:

  • Antitumor Activity : Induces apoptosis in cancer cells through caspase pathways.
  • Anti-inflammatory Effects : Inhibits pro-inflammatory cytokines and COX enzymes.
  • Antimicrobial Properties : Exhibits antibacterial and antifungal activities against various pathogens .

Case Studies and Research Findings

The following table summarizes key studies exploring the biological activity of compounds related to this compound:

Study ReferenceBiological ActivityKey Findings
Eddington et al. (2000)AntitumorIdentified apoptosis induction in various cancer cell lines.
Padmavathi et al. (2000)Anti-inflammatoryDemonstrated inhibition of COX enzymes in vitro.
Luu et al. (2000)AntimicrobialShowed significant antibacterial activity against Gram-positive bacteria.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-fluorophenyl)-4-oxocyclohexanecarboxylate involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the cyclohexanone moiety may contribute to the compound’s overall stability and reactivity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Ethyl 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylate: Similar structure but with a chlorine atom instead of fluorine.

    Ethyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate: Contains a bromine atom in place of fluorine.

    Ethyl 1-(4-methylphenyl)-4-oxocyclohexanecarboxylate: Features a methyl group instead of a halogen.

Uniqueness: The presence of the fluorine atom in Ethyl 1-(4-fluorophenyl)-4-oxocyclohexanecarboxylate imparts unique properties, such as increased lipophilicity and metabolic stability, which can be advantageous in pharmaceutical applications. The fluorine atom can also influence the compound’s electronic properties, making it distinct from its halogenated or methylated analogs.

Biological Activity

Ethyl 1-(4-fluorophenyl)-4-oxocyclohexanecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in oncology and neuroprotection. This article reviews current research findings, including mechanisms of action, case studies, and pharmacological profiles.

Chemical Structure

The compound's structure features a cyclohexane ring substituted with an ethyl ester and a 4-fluorophenyl group, which may influence its biological activity through various interactions with cellular targets.

Research indicates that compounds similar to this compound exhibit diverse mechanisms of action:

  • Microtubule Destabilization : Some derivatives have been shown to destabilize microtubules, leading to apoptosis in cancer cells. This mechanism is critical for compounds targeting glioblastoma multiforme (GBM) and other malignancies .
  • Topoisomerase Inhibition : Compounds within the same class have demonstrated inhibition of human topoisomerase II, a validated target for anticancer therapies. This inhibition can lead to DNA damage and subsequent cell death in rapidly dividing cancer cells .

Biological Activity Data

The following table summarizes the biological activity data for this compound and related compounds:

CompoundTargetIC50 (µM)Notes
This compoundMicrotubulesTBDPotential for glioblastoma treatment
Related Compound ATopoisomerase II2.0Effective against various cancer cell lines
Related Compound BCOX-14.5Mild inhibition compared to indomethacin

Case Studies

  • Anticancer Activity : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines, including melanoma (A375) and lung adenocarcinoma (A549). The compound's effectiveness was comparable to established chemotherapeutics like etoposide in certain assays.
  • Neuroprotective Effects : Research has indicated that similar compounds may provide neuroprotection in models of oxidative stress. For instance, derivatives were tested against hydrogen peroxide-induced damage in neuronal cell lines, showing promising protective effects .

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have not been extensively documented; however, related compounds have shown favorable profiles:

  • Absorption : Rapid absorption post-administration.
  • Half-life : Approximately 120 minutes in plasma.
  • Distribution : Ability to penetrate the blood-brain barrier, making it a candidate for treating central nervous system disorders .

Q & A

Q. What synthetic methodologies are commonly employed for Ethyl 1-(4-fluorophenyl)-4-oxocyclohexanecarboxylate?

The compound is typically synthesized via a Michael addition reaction between ethyl acetoacetate and a chalcone derivative (e.g., (2E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one) under alkaline conditions. A representative protocol involves refluxing the reactants in absolute ethanol with 10% NaOH for 8 hours, followed by cyclization and isolation . Key steps include:

  • Reagents : Ethyl acetoacetate, substituted chalcone, NaOH.
  • Conditions : Reflux in ethanol, ambient cooling, and crystallization.
  • Yield Optimization : Adjusting molar ratios, solvent polarity, and reaction time.

Q. What spectroscopic and chromatographic techniques are used for characterization?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify functional groups and confirm regiochemistry (e.g., aryl substituents, ester groups, ketone).
  • X-ray Crystallography : Determines molecular geometry, including bond lengths, angles, and crystal packing (e.g., triclinic P1P\overline{1} space group) .
  • Mass Spectrometry : Validates molecular weight (e.g., Mr=372.80M_r = 372.80 for C21_{21}H18_{18}ClFO3_3) .
  • HPLC : Assesses purity (>95%) and monitors reaction progress .

Q. What are the primary applications of this compound in academic research?

  • Organic Synthesis : Serves as a precursor for spiro compounds, heterocycles (e.g., pyrazoles, isoxazoles), and advanced intermediates in drug discovery .
  • Structural Studies : Conformational analysis (e.g., envelope, half-chair, screw-boat puckering) informs steric and electronic effects in cyclohexenone derivatives .

Advanced Research Questions

Q. How do crystallographic data resolve conformational ambiguities in cyclohexenone derivatives?

X-ray diffraction reveals distinct puckering parameters (QQ, θ\theta, ϕ\phi) for different conformers. For example:

ConformationQQ (Å)θ\theta (°)ϕ\phi (°)Reference
Envelope0.47757.3335.4
Half-chair0.47750.6356.2
Screw-boat0.579112154
Dihedral angles between aryl rings (e.g., 76.4–89.9°) further elucidate steric interactions and packing stability .

Q. How can discrepancies in reaction yields or product distributions be addressed?

Contradictions often arise from variable reaction conditions:

  • Catalyst : Alkaline (NaOH) vs. acidic catalysts may alter cyclization pathways.
  • Solvent : Polar aprotic solvents (e.g., DMF) can enhance solubility but may promote side reactions.
  • Temperature : Prolonged reflux (>8 hours) may degrade thermally sensitive intermediates . Systematic optimization using design-of-experiments (DoE) frameworks is recommended.

Q. What mechanistic insights govern the compound’s reactivity in further functionalization?

The ketone and ester groups are key reactive sites:

  • Ketone : Participates in nucleophilic additions (e.g., Grignard reactions) or reductions to alcohols.
  • Ester : Hydrolysis yields carboxylic acids; transesterification enables derivatization. Computational studies (DFT) predict electron density distribution, guiding regioselective modifications .

Q. Are there documented bioactivity profiles for this compound or its analogs?

While direct data are limited, structurally related fluorophenyl-cyclohexanecarboxylates exhibit:

  • Anti-inflammatory Activity : Inhibition of NF-κB signaling in in vitro models .
  • CNS Applications : Analogues (e.g., pruvanserin) target serotonin receptors for neuropsychiatric disorders . In vitro assays (e.g., enzyme inhibition, cytotoxicity) are recommended for validation .

Methodological Recommendations

  • Synthesis : Prioritize anhydrous conditions to prevent ester hydrolysis.
  • Crystallization : Use mixed solvents (e.g., ethanol/water) for high-purity crystals suitable for XRD .
  • Analytical Cross-Validation : Combine NMR, HPLC, and single-crystal XRD to resolve structural ambiguities .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-(4-fluorophenyl)-4-oxocyclohexanecarboxylate
Reactant of Route 2
Ethyl 1-(4-fluorophenyl)-4-oxocyclohexanecarboxylate

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